S-Acetyl-MAG3-NHS Ester
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Overview
Description
S-Acetyl-MAG3-NHS Ester, also known as N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate, is a bifunctional chelator. It is widely used in the field of nuclear medicine for radiolabeling biomolecules with technetium-99m and radiorhenium. This compound is particularly valued for its ability to form stable chelates with these radionuclides, making it an essential tool for diagnostic imaging and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Acetyl-MAG3-NHS Ester begins with the preparation of N-hydroxysuccinimidyl S-acetylmercaptoacetate from mercaptoacetic acid. This intermediate is then used to synthesize S-acetylmercaptoacetyltriglycine. The final step involves the conversion of S-acetylmercaptoacetyltriglycine to this compound . The entire process requires approximately 19 days, with specific reaction conditions including room temperature and neutral to slightly basic pH for the deprotection of the acetyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
S-Acetyl-MAG3-NHS Ester primarily undergoes substitution reactions, where the N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules to form stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-functionalized biomolecules and buffers at neutral to slightly basic pH. The reaction typically occurs at room temperature .
Major Products
The major products formed from these reactions are biomolecule conjugates that are radiolabeled with technetium-99m or radiorhenium. These conjugates are used for various imaging and therapeutic applications .
Scientific Research Applications
S-Acetyl-MAG3-NHS Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of S-Acetyl-MAG3-NHS Ester involves the formation of stable chelates with technetium-99m or radiorhenium. The N-hydroxysuccinimidyl ester reacts with primary amine groups on biomolecules, forming stable amide bonds. This allows the radiolabeled biomolecules to be used for imaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimidyl hydrazino nicotinate hydrochloride: Another bifunctional chelator used for radiolabeling biomolecules with technetium-99m.
N2S2 chelates: Used for labeling peptides with technetium-99m.
Uniqueness
S-Acetyl-MAG3-NHS Ester is unique due to its stability in forming chelates with technetium-99m and radiorhenium without the need for a coligand. This makes it particularly suitable for temperature- and pH-sensitive biomolecules .
Properties
Molecular Formula |
C14H18N4O8S |
---|---|
Molecular Weight |
402.38 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-acetylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C14H18N4O8S/c1-8(19)27-7-11(22)16-5-9(20)15-4-10(21)17-6-14(25)26-18-12(23)2-3-13(18)24/h2-7H2,1H3,(H,15,20)(H,16,22)(H,17,21) |
InChI Key |
YHVMSFHLNORALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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